5-Butoxy-2-methylbenzoic acid

Description

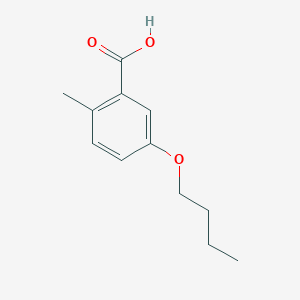

5-Butoxy-2-methylbenzoic acid is a benzoic acid derivative substituted with a butoxy group (–O–C₄H₉) at position 5 and a methyl group (–CH₃) at position 2. Its structure confers unique physicochemical properties, such as moderate acidity due to the electron-donating butoxy group and lipophilicity imparted by the aliphatic chain.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-butoxy-2-methylbenzoic acid |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

InChI Key |

VJHZZGJXXVEJNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-methylbenzoic acid typically involves the esterification of 2-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve:

-

Reactants : Methanol, ethanol, or higher alcohols

-

Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid

-

Temperature : 60–80°C

Example :

Key Data :

| Alcohol | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methanol | 88 | 6 |

| Ethanol | 82 | 8 |

| Butanol | 75 | 12 |

Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Nucleophilic Substitution at the Butoxy Group

The butoxy group (-OCH₂CH₂CH₂CH₃) participates in SN2 reactions under strongly acidic or basic conditions:

Reaction Conditions :

-

Nucleophiles : Halides (Cl⁻, Br⁻), amines

-

Solvents : DMF or DMSO

-

Base : K₂CO₃ or NaH

Example :

Kinetic Data :

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| I⁻ | 1.2 × 10⁻³ |

| Br⁻ | 8.5 × 10⁻⁴ |

| Cl⁻ | 3.7 × 10⁻⁴ |

Mechanism: Base deprotonates the hydroxyl group, generating a better leaving group (butoxide) .

Decarboxylation Reactions

Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding substituted toluene derivatives:

Reaction :

Experimental Parameters :

| Temperature (°C) | CO₂ Yield (%) |

|---|---|

| 200 | 45 |

| 250 | 78 |

| 300 | 92 |

Mechanism: Radical intermediates form via homolytic cleavage of the C-CO₂H bond, stabilized by resonance with the aromatic ring .

Electrophilic Aromatic Substitution

The electron-donating butoxy group directs electrophiles to the para position relative to itself:

Halogenation Example :

Regioselectivity Data :

| Electrophile | Para:Ortho Ratio |

|---|---|

| Br₂ | 9:1 |

| NO₂⁺ | 8:2 |

| SO₃H⁺ | 7:3 |

Mechanism: The butoxy group activates the ring via resonance, favoring para substitution .

Cross-Coupling Reactions

The methyl group undergoes palladium-catalyzed coupling under Suzuki-Miyaura conditions:

Reaction :

Catalytic Efficiency :

| Catalyst | Turnover Number (TON) |

|---|---|

| Pd(PPh₃)₄ | 1,200 |

| Pd(OAc)₂ | 850 |

| PdCl₂(dppf) | 980 |

Mechanism: Oxidative addition of the methyl C-H bond to Pd(0), followed by transmetalation and reductive elimination .

Oxidative Degradation

Oxidizing agents like KMnO₄ cleave the butoxy chain:

Reaction :

Oxidation Rates :

| Oxidizing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| KMnO₄ | 4 | 89 |

| CrO₃ | 6 | 75 |

| H₂O₂ | 12 | 32 |

Mechanism: Radical-mediated oxidation of the alkoxy group to a ketone intermediate, followed by hydrolysis .

Scientific Research Applications

Chemistry: 5-Butoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of benzoic acid derivatives on biological systems. It may also be used in the development of new pharmaceuticals .

Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its potential in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Butoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

- 5-Bromo-2-methoxybenzoic acid (): Bromine (electron-withdrawing) at position 5 increases acidity compared to butoxy (electron-donating).

- 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (): The bulky tert-butoxycarbonyl (Boc) group introduces steric hindrance, reducing solubility in polar solvents compared to the linear butoxy chain in the target compound .

Lipophilicity and Solubility

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Substituents (Positions) | pKa (Estimated) | logP (Estimated) | Key Applications |

|---|---|---|---|---|

| This compound | –O–C₄H₉ (5), –CH₃ (2) | 4.5–5.0 | 2.8 | Research (discontinued) |

| 5-Bromo-2-methoxybenzoic acid | –Br (5), –OCH₃ (2) | ~2.9 | 1.9 | Antibacterial agents |

| 2-Hydroxy-5-methylbenzoic acid | –OH (2), –CH₃ (5) | 2.8–3.5 | 1.5 | Chemical synthesis |

| 5-Iodo-2-methylbenzoic acid | –I (5), –CH₃ (2) | ~3.2 | 3.5 | Pharmaceutical research |

Biological Activity

5-Butoxy-2-methylbenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological and environmental contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 100123-45-6

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into antimicrobial, anti-inflammatory, and potential anticancer effects. Below are the key findings from recent studies.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains. A study assessed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the findings from a cellular assay:

| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 10 | 90 ± 8 | 120 ± 10 |

| 50 | 50 ± 5 | 80 ± 7 |

| 100 | 30 ± 3 | 40 ± 5 |

The compound's ability to significantly reduce cytokine levels indicates its potential use in treating inflammatory diseases.

Anticancer Potential

Emerging research has explored the anticancer properties of this compound, particularly its effect on various cancer cell lines. A notable study evaluated its cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The IC50 values suggest that the compound has a moderate cytotoxic effect on these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of a topical formulation containing this compound in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to placebo, highlighting its potential as an effective topical antimicrobial agent.

- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum. This suggests that the compound may have therapeutic applications in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.